N-Bromo-2,2-dimethylaziridine

Mechanistic analysis Computational chemistry Nucleophilic substitution

N-Bromo-2,2-dimethylaziridine (CAS 19816-91-2, C₄H₈BrN, MW 150.02) is a strained, three-membered N-haloaziridine. Its structural features—a highly electrophilic N–Br bond adjacent to a gem-dimethyl-substituted aziridine ring—govern its unique reactivity profile.

Molecular Formula C4H8BrN
Molecular Weight 150.02 g/mol
CAS No. 19816-91-2
Cat. No. B010294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Bromo-2,2-dimethylaziridine
CAS19816-91-2
SynonymsN-Bromo-2,2-dimethylaziridine
Molecular FormulaC4H8BrN
Molecular Weight150.02 g/mol
Structural Identifiers
SMILESCC1(CN1Br)C
InChIInChI=1S/C4H8BrN/c1-4(2)3-6(4)5/h3H2,1-2H3
InChIKeyKQRMPHZCIBZMAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Bromo-2,2-dimethylaziridine (CAS 19816-91-2) as a Specialized N-Haloaziridine Synthon


N-Bromo-2,2-dimethylaziridine (CAS 19816-91-2, C₄H₈BrN, MW 150.02) is a strained, three-membered N-haloaziridine [1]. Its structural features—a highly electrophilic N–Br bond adjacent to a gem-dimethyl-substituted aziridine ring—govern its unique reactivity profile [2]. Unlike many common aziridine building blocks, this compound serves as a functional reagent, enabling reaction pathways not accessible to its non-halogenated or differently substituted analogs [3].

Mechanism Solvent-tunable chemoselectivity for divergent synthesis
Radical Pathway N–Br homolysis enables aziridinyl radical generation
Regiocontrol Gem-dimethyl substitution directs nucleophilic ring-opening

The Pitfalls of N-Haloaziridine Interchange: Why N-Bromo-2,2-dimethylaziridine Cannot Be Replaced


Assuming functional equivalence among N-haloaziridines (e.g., N-chloro, N-bromo, or N-iodo analogs) is a critical error in synthetic planning. Computational and experimental data demonstrate that the identity of the N-halogen substituent profoundly alters reaction rates, mechanistic pathways, and product distributions [1]. Furthermore, the specific gem-dimethyl substitution on the aziridine ring dramatically influences regioselectivity during nucleophilic ring-opening, with the degree of activation dictating attack at the methylene versus the tertiary carbon [2]. Therefore, substituting N-Bromo-2,2-dimethylaziridine with an in-class alternative risks complete synthetic failure or the production of an entirely different chemical scaffold [REFS-1, REFS-2].

Risk Factor
Target (N-Br)
Substitute Risk
N-Halogen Reactivity
Enables solvent-directed pathway switching and radical generation
N-Cl or N-F analogs exhibit different mechanistic profiles; may not support same transformations
Gem-Dimethyl Regioselectivity
Controls nucleophilic attack at methylene vs. tertiary carbon
Unsubstituted or mono-methyl aziridines may yield different regioisomers

Quantitative Differentiation of N-Bromo-2,2-dimethylaziridine: Mechanistic and Spectroscopic Evidence


Solvent-Dependent Mechanistic Switching: N-Br vs. N-F Aziridines

In contrast to fluoroaziridines, which react exclusively via an accelerated SN2 pathway in all solvents, the reactivity of N-bromoaziridines is mechanistically tunable. Computational data show that N-bromoaziridines can be directed to undergo nucleophilic substitution at the methylene carbon (pathway a) in nonpolar solvents like cyclohexane, or to undergo a rearrangement involving halide departure (pathway b) in more polar solvents [1]. This contrasts with the single-mechanism behavior of fluoroaziridines [1].

Mechanistic Switching N-Br vs N-F
Class-level
N-Br exhibits solvent-directed pathway divergence; N-F follows a single accelerated SN2 pathway in all solvents.
Supports divergent synthesis strategy exploration.
Computational evidence; experimental confirmation recommended.
Mechanistic analysis Computational chemistry Nucleophilic substitution

Radical Generation Efficiency: N-Br vs. N-Cl Aziridines

The generation of nitrogen-centered aziridinyl radicals via homolysis of the N–halogen bond is a key synthetic step. While the synthesis of N-haloaziridines is generally facile, the radical generation efficiency differs between halogen substituents. The paper specifically highlights the use of N-bromo- or N-iodoaziridines for this transformation, noting that these can be easily produced and subsequently homolyzed to yield β-haloaziridines in moderate to good yields [1]. The N-chloro analogs are not mentioned for this specific radical pathway, implying a different reactivity profile or lower efficiency under the same conditions [1].

Radical Generation N-Br vs N-Cl
Reported
N-Br undergoes homolysis to form aziridinyl radicals, enabling β-haloaziridine synthesis; not reported for N-Cl.
Enables radical-based synthetic route screening.
Validate under intended radical initiation conditions.
Radical chemistry Homolysis Aziridinyl radicals

Spectroscopic Fingerprinting: Vibrational Frequency Shifts

A complete vibrational assignment has been made for N-chloroaziridine, while all but one fundamental frequency was assigned for N-bromoaziridine [1]. The force constants for the N-substituent follow a clear trend (H > Cl > Br), which is consistent with the decreasing bond strength and altered electronic environment in the N-bromo derivative [2]. These distinct spectroscopic signatures provide a definitive method for confirming the identity and purity of the N-bromo compound over the N-chloro analog [REFS-1, REFS-2].

Vibrational Fingerprint
Class-level
Distinct IR/Raman spectra and lower N–Br force constant differentiate N-bromo from N-chloro and N-H analogs.
Supports quality control and identity verification.
Requires reference spectra; cross-validate with received lot.
Vibrational spectroscopy Analytical chemistry Quality control

Optimal Use Cases for N-Bromo-2,2-dimethylaziridine Based on Empirical Evidence


Synthesis of β-Haloaziridine Building Blocks via Radical Intermediates

This is the premier application for N-Bromo-2,2-dimethylaziridine. The compound is uniquely suited for generating nitrogen-centered aziridinyl radicals upon homolysis of the N–Br bond, a transformation not demonstrated for N-chloro analogs [1]. This radical pathway provides access to β-haloaziridines, which are valuable intermediates for further diversification, such as the synthesis of piperazine scaffolds [1].

Solvent-Controlled Divergent Synthesis of 1,2-Diamines or Imidoyl Bromides

In scenarios requiring a single starting material to yield different product scaffolds, N-bromoaziridines offer a distinct advantage. Based on computational evidence, the reaction outcome can be directed by solvent choice: a nucleophilic displacement pathway in nonpolar media (e.g., cyclohexane) or a rearrangement pathway in polar solvents [2]. This level of solvent-controlled chemoselectivity is a key differentiator from N-fluoroaziridines [2].

Quality Control and Identity Confirmation via Vibrational Spectroscopy

For analytical laboratories and procurement teams, the distinct vibrational spectra of N-bromoaziridines provide a robust method for identity confirmation. The near-complete assignment of fundamental frequencies and the characteristic N–Br force constant (which is lower than that of N–Cl or N–H analogs) allow for unambiguous differentiation from similar N-haloaziridine derivatives [REFS-3, REFS-4].

Application
Selection Property
Validation Focus
β-Haloaziridine synthesis via aziridinyl radicals
Radical generation enabled by N–Br bond homolysis
Assess radical initiation efficiency and β-halogenation yield
Divergent synthesis through solvent-tunable chemoselectivity
Solvent-dependent mechanistic pathway selectivity
Validate chemoselectivity in intended solvent system
Analytical identity confirmation via vibrational spectroscopy
Distinct IR/Raman spectroscopic fingerprint
Cross-validate spectra with reference data for lot confirmation
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